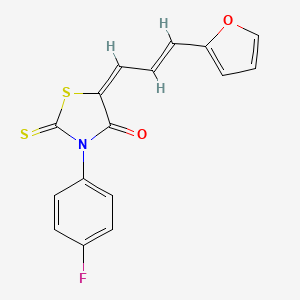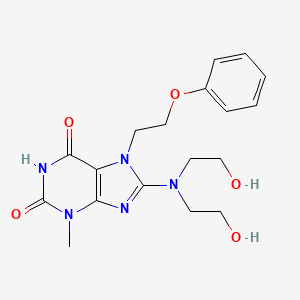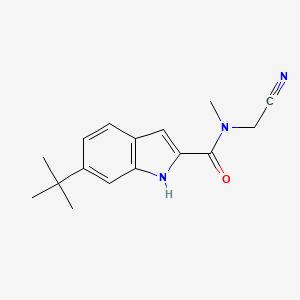
6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide, also known as TMC-18, is a synthetic compound that belongs to the indole class of chemicals. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide has shown promising results in various scientific research applications. It has been found to be a potent inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mechanism of Action
6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide acts as an HDAC inhibitor by binding to the active site of the enzyme and preventing it from removing acetyl groups from histone proteins. This leads to an increase in histone acetylation, which results in the activation of genes involved in cell differentiation, apoptosis, and cell cycle arrest.
Biochemical and Physiological Effects
6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits the proliferation of cancer cells by inducing cell cycle arrest in the G1 phase. 6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide in lab experiments is its high potency as an HDAC inhibitor. It has been found to be more potent than other HDAC inhibitors currently in use. However, one of the limitations of using 6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide is its low solubility in water, which can make it difficult to use in some experimental setups.
Future Directions
There are several future directions for the research and development of 6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide. One direction is to investigate its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of 6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of 6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide in vivo.
Conclusion
In conclusion, 6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide is a synthetic compound with promising applications in drug discovery and development. It has been found to be a potent HDAC inhibitor with potential therapeutic applications in various diseases. Further research is needed to fully explore the potential of 6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide and to develop more potent and selective HDAC inhibitors.
Synthesis Methods
The synthesis of 6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide involves the reaction of tert-butylamine with 2-cyano-N-methyl-1H-indole-2-carboxamide in the presence of a catalyst. The reaction yields 6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide as a white crystalline solid with a purity of over 95%.
properties
IUPAC Name |
6-tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-16(2,3)12-6-5-11-9-14(18-13(11)10-12)15(20)19(4)8-7-17/h5-6,9-10,18H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAJGKVZUQQJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(N2)C(=O)N(C)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-N-(cyanomethyl)-N-methyl-1H-indole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

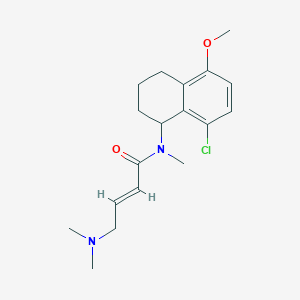

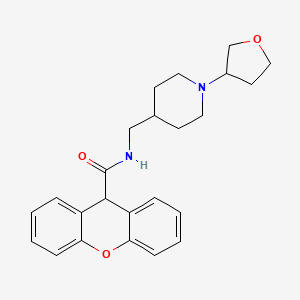

![[(1S)-1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl]-[(1R)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2433649.png)
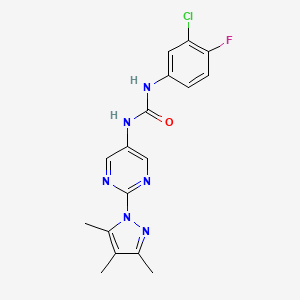
![Ethyl 2-[2-[2-(3-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2433652.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2433653.png)
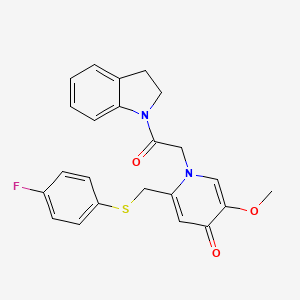
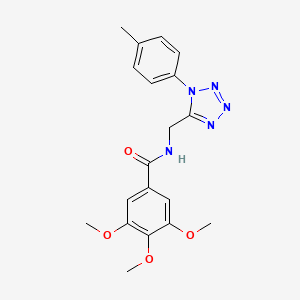
![3-butyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2433660.png)
![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2433664.png)
